ethyl 4-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate
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Overview
Description
ETHYL 4-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a nitro group and an ethyl ester moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE typically involves a multi-step process. One common method includes the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring . The nitro group is introduced via nitration using concentrated nitric and sulfuric acids . The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Catalysts such as Lewis acids can be used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under basic conditions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, water.
Cyclization: Acidic or basic catalysts depending on the desired product.
Major Products Formed
Reduction: 4-[2-(5-METHYL-3-AMINO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE.
Hydrolysis: 4-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOIC ACID.
Cyclization: Various fused heterocyclic compounds.
Scientific Research Applications
ETHYL 4-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLATE .
- 3-BROMO-1-(3-CHLOROPYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE .
Uniqueness
ETHYL 4-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N4O5 |
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Molecular Weight |
332.31 g/mol |
IUPAC Name |
ethyl 4-[[2-(5-methyl-3-nitropyrazol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C15H16N4O5/c1-3-24-15(21)11-4-6-12(7-5-11)16-14(20)9-18-10(2)8-13(17-18)19(22)23/h4-8H,3,9H2,1-2H3,(H,16,20) |
InChI Key |
ZMDKNWFVAJVZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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